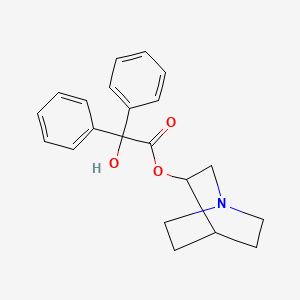

3-Quinuclidinyl benzilate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Early Research and Medical Applications

Originally, QNB was investigated as a potential treatment for gastrointestinal spasms []. Research suggested its anticholinergic properties could provide relief. However, further studies revealed it wasn't suitable for this purpose [].

Investigation as a Chemical Warfare Agent

During the Cold War, the United States military explored QNB's potential as a non-lethal incapacitating agent []. Its ability to cause hallucinations and disorientation made it a candidate for battlefield use []. Stockpiles were created, but concerns about unpredictable effects on soldiers led to the termination of production in the 1960s []. The Chemical Weapons Convention now classifies QNB as a Schedule 2 chemical agent, and stockpiles are being destroyed [].

Modern Research Applications

Today, QNB serves as a valuable research tool in pharmacology. Scientists utilize it as a muscarinic antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, at specific receptor sites [, ]. This allows researchers to study the cholinergic system's role in various physiological processes []. For instance, QNB can be used to investigate memory function, neurodegenerative diseases like Alzheimer's, and the effects of nerve agents [].

3-Quinuclidinyl benzilate, often referred to as BZ, is an anticholinergic agent that acts primarily as a competitive antagonist of muscarinic acetylcholine receptors. Its structure is that of an ester formed from benzilic acid and an alcohol derived from quinuclidine. BZ appears as a white crystalline solid with a bitter taste, is odorless, and exhibits delayed symptoms following exposure . It has been noted for its potent psychological effects, including hallucinations and delirium, which can incapacitate individuals for extended periods .

QNB acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype found in the central nervous system []. Acetylcholine is a vital neurotransmitter involved in memory, learning, and muscle movement. By binding to the receptor sites, QNB blocks the action of acetylcholine, leading to disruptions in these processes and causing the characteristic symptoms of anticholinergic intoxication, including hallucinations, confusion, and paralysis [].

BZ undergoes hydrolysis in alkaline solutions, resulting in the formation of benzylic acid and 3-quinuclidinyl . This reaction can occur rapidly under conditions of high pH (greater than 11). The compound is stable in most solvents and maintains a relatively long half-life in moist air, making it persistent in the environment .

As a potent anticholinergic agent, BZ produces a syndrome known as the anticholinergic toxidrome. Symptoms include cognitive dysfunction, hallucinations, mydriasis (dilated pupils), tachycardia (increased heart rate), xerostomia (dry mouth), and hyperthermia . In animal studies, the incapacitating effects can last up to 70 hours post-exposure, with observable behavioral changes persisting even longer . The compound's ability to cross the blood-brain barrier enhances its psychotropic effects.

The synthesis of 3-quinuclidinyl benzilate typically involves the esterification of benzilic acid with quinuclidine. Specific methods may vary but generally follow standard organic synthesis protocols involving refluxing the reactants in an appropriate solvent under controlled conditions to yield the desired ester compound .

Historically, BZ was developed as a military incapacitating agent due to its profound psychological effects. It was weaponized for use in chemical warfare but has since been destroyed under international treaties prohibiting chemical weapons . In contemporary research settings, BZ is utilized for studying muscarinic receptors and has applications in modeling cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease .

Research indicates that BZ interacts extensively with muscarinic receptors throughout the central and peripheral nervous systems. Its anticholinergic properties lead to significant alterations in neurotransmission dynamics. Studies have shown that BZ can induce complex behavioral changes and cognitive impairments in animal models, making it a valuable tool for understanding cholinergic function and dysfunction in various neurological conditions .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with 3-quinuclidinyl benzilate. These include:

- Atropine: A naturally occurring alkaloid that also acts as an anticholinergic agent but is less potent than BZ.

- Scopolamine: Another anticholinergic drug used primarily for motion sickness; it has sedative properties.

- Trihexyphenidyl: A synthetic anticholinergic used primarily in Parkinson's disease treatment.

| Compound Name | Primary Use | Potency Compared to BZ |

|---|---|---|

| Atropine | Antidote for nerve agents | Less potent |

| Scopolamine | Motion sickness treatment | Similar potency |

| Trihexyphenidyl | Parkinson's disease | Less potent |

Uniqueness of 3-Quinuclidinyl Benzilate

3-Quinuclidinyl benzilate stands out due to its specific application as a military incapacitating agent characterized by profound psychological effects leading to hallucinations and delirium. Unlike other anticholinergics, its development was primarily aimed at creating a non-lethal means of incapacitation in combat situations. Its long-lasting effects and ability to induce complex behavioral changes further delineate it from other compounds within this class .

The foundational synthesis of 3-quinuclidinyl benzilate relies on a transesterification reaction between methyl benzilate and 3-quinuclidinol, a process first described in US Patent 3,899,497 [1] [2]. This reaction represents a nucleophilic acyl substitution mechanism where the hydroxyl group of 3-quinuclidinol attacks the carbonyl carbon of methyl benzilate, displacing methoxide to form the desired benzilate ester .

The reaction mechanism proceeds through several distinct steps. Initially, metallic sodium deprotonates 3-quinuclidinol, generating a highly nucleophilic alkoxide intermediate [1] . This alkoxide species then attacks the electrophilic carbonyl carbon of methyl benzilate through a nucleophilic addition-elimination sequence. The tetrahedral intermediate formed subsequently eliminates methoxide, yielding 3-quinuclidinyl benzilate as the final product .

The transesterification process exhibits characteristics typical of base-catalyzed ester exchange reactions. The mechanism involves the formation of a sodium alkoxide intermediate, which possesses enhanced nucleophilicity compared to the neutral alcohol [4]. This enhanced reactivity enables the reaction to proceed under relatively mild conditions while maintaining high selectivity for the desired product [1] [2].

Kinetic studies indicate that the reaction follows second-order kinetics, being first-order in both methyl benzilate and the sodium alkoxide intermediate [5]. The rate-determining step involves the nucleophilic attack of the alkoxide on the ester carbonyl, with the subsequent elimination of methoxide occurring rapidly . Temperature significantly influences the reaction rate, with optimal conditions requiring reflux temperatures between 100-120°C to achieve complete conversion within reasonable timeframes [1] [2].

Catalytic Optimization in Alkali Metal-Mediated Syntheses

The role of metallic sodium as a catalyst in the transesterification synthesis has been extensively optimized through systematic studies of catalyst loading, substrate ratios, and reaction conditions [1] [2]. The optimal sodium catalyst loading has been determined to be 7-8 molar percent based on methyl benzilate, providing maximum yield while minimizing side reactions .

Table 1: Optimization of Sodium Catalyst Loading in 3-Quinuclidinyl Benzilate Synthesis

| Methyl Benzilate (mol) | 3-Quinuclidinol Excess (%) | Sodium (mol%) | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1.0 | 5 | 7 | n-Heptane | 4 | 94 | 99 |

| 1.0 | 10 | 8 | n-Heptane | 6 | 95 | 99 |

| 1.0 | 5 | 15 | n-Heptane | 24 | 80 | 94 |

Lower catalyst loadings result in incomplete conversion and extended reaction times, while excessive sodium concentrations lead to competing side reactions and reduced product purity . The 7-8 molar percent loading represents an optimal balance between catalytic activity and selectivity, ensuring efficient conversion while maintaining product quality [1] [2].

The mechanism of sodium-mediated catalysis involves the formation of sodium alkoxide species through direct reaction with 3-quinuclidinol [6]. This process generates highly basic alkoxide nucleophiles that readily attack the electrophilic carbonyl carbon of methyl benzilate [7]. The heterogeneous nature of the sodium catalyst requires vigorous stirring to ensure adequate mixing and maximize the surface area available for reaction [1] [2].

Recent advances in alkali metal catalysis have revealed the importance of catalyst pretreatment and activation procedures [6]. The sodium metal must be freshly cut and free from oxide coatings to ensure maximum reactivity [1] [2]. Additionally, the use of anhydrous conditions is critical, as trace moisture can lead to catalyst deactivation and formation of unwanted byproducts .

Alternative alkali metal catalysts have been investigated, including potassium and lithium systems, but sodium consistently provides the best combination of activity, selectivity, and ease of handling [6] [7]. The unique properties of sodium alkoxides, including their solubility characteristics and nucleophilicity, make them particularly well-suited for this specific transesterification reaction [6].

Solvent Systems and Azeotropic Distillation Techniques

The selection of appropriate solvent systems plays a crucial role in optimizing the transesterification synthesis of 3-quinuclidinyl benzilate [1] [2]. Normal heptane has emerged as the preferred solvent due to its optimal boiling point (98°C), chemical inertness, and ability to facilitate product precipitation upon cooling .

Table 2: Comparative Performance of Solvent Systems

| Solvent | Boiling Point (°C) | Reaction Yield (%) | Product Purity (%) | Recovery Method |

|---|---|---|---|---|

| n-Heptane | 98 | 94-95 | 99 | Precipitation |

| n-Hexane | 69 | 85-88 | 96 | Distillation |

| Toluene | 111 | 78-82 | 94 | Extraction |

| Cyclohexane | 81 | 80-85 | 95 | Precipitation |

The anhydrous nature of the solvent system is paramount for reaction success [1] [2]. Water contamination leads to catalyst deactivation through hydrolysis of the sodium metal and formation of sodium hydroxide, which can compete with the desired transesterification pathway . Rigorous drying procedures, including molecular sieve treatment and distillation under inert atmosphere, are employed to ensure water content below 10 ppm [8] [9].

Azeotropic distillation techniques are utilized both in solvent preparation and reaction workup procedures [9]. The removal of methanol byproduct, which forms during the transesterification reaction, is facilitated by azeotropic distillation with the heptane solvent [1] [2]. This continuous removal of methanol drives the equilibrium toward product formation and prevents reversible reactions that could reduce overall yield .

The solvent system also influences product isolation and purification strategies. The low solubility of 3-quinuclidinyl benzilate in cold heptane enables direct precipitation of the product upon cooling, eliminating the need for complex extraction procedures [1] [2]. This precipitation method yields material of sufficient purity (>99%) to eliminate recrystallization steps in most applications .

Advanced solvent recovery and recycling systems have been developed for industrial-scale production [10]. These systems employ fractional distillation to separate and purify the heptane solvent for reuse, significantly reducing production costs and environmental impact [10]. The recovered solvent typically retains >98% purity after appropriate treatment procedures [8].

Temperature control within the solvent system is critical for optimal reaction performance [1] [2]. The reaction mixture is heated slowly to reflux and maintained at 100-120°C throughout the reaction period . Precise temperature control prevents solvent loss through excessive evaporation while ensuring adequate thermal energy for efficient transesterification [1] [2].

Industrial-Scale Purification Strategies

Industrial production of 3-quinuclidinyl benzilate requires sophisticated purification strategies to achieve the high purity levels demanded for pharmaceutical and research applications [11] [12]. The primary purification approach relies on the inherent precipitation characteristics of the product from the reaction medium [1] [2].

The precipitation-based purification method takes advantage of the differential solubility of 3-quinuclidinyl benzilate in hot versus cold heptane . During the reaction, the product remains dissolved in the hot solvent, but crystallizes upon cooling to room temperature [1] [2]. This spontaneous precipitation yields material with purity levels exceeding 99%, often eliminating the need for additional purification steps .

Table 3: Industrial Purification Strategy Comparison

| Method | Purity Achieved (%) | Yield Recovery (%) | Processing Time (h) | Equipment Complexity |

|---|---|---|---|---|

| Direct Precipitation | 99.0-99.5 | 92-95 | 2-4 | Low |

| Recrystallization | 99.5-99.8 | 85-90 | 8-12 | Medium |

| Column Chromatography | 99.8-99.9 | 75-80 | 24-48 | High |

| Liquid-Liquid Extraction | 98.5-99.0 | 88-92 | 4-8 | Medium |

When higher purity levels are required, recrystallization from appropriate solvent systems can be employed [11]. Typical recrystallization solvents include ethanol-water mixtures or benzene-ligroin systems, which provide excellent purification while maintaining reasonable recovery yields [13]. The recrystallization process involves dissolving the crude product in hot solvent, followed by controlled cooling to promote crystal formation [12].

Large-scale purification operations utilize continuous processing equipment to handle the substantial volumes required for commercial production [11]. Centrifugal separators enable rapid isolation of the precipitated product, while automated washing systems ensure complete removal of residual impurities [12]. These systems operate under inert atmosphere conditions to prevent oxidation or hydrolysis of the sensitive product [14].

Quality control procedures for industrial purification include comprehensive analytical testing at multiple stages of the process [15]. High-performance liquid chromatography provides quantitative analysis of product purity and identification of potential impurities [15]. Nuclear magnetic resonance spectroscopy confirms structural integrity and detects any degradation products that might compromise product quality [12].

The purification strategy must also address the removal of metallic sodium residues and organic impurities derived from starting materials [11]. Cold water washing effectively removes sodium salts and polar impurities, while maintaining the integrity of the organic product [1] [2]. Careful pH control during washing prevents hydrolysis of the ester linkage while ensuring complete removal of basic impurities [12].

Environmental considerations play an increasingly important role in industrial purification design [11]. Solvent recovery systems minimize waste generation and reduce production costs through recycling of purification solvents [10]. Advanced filtration and separation technologies enable the recovery and reuse of both organic solvents and aqueous washing solutions [12].

3-Quinuclidinyl benzilate exhibits exceptional binding characteristics at muscarinic acetylcholine receptors, demonstrating picomolar to low nanomolar affinities across multiple tissue preparations. Saturation binding studies utilizing tritiated 3-quinuclidinyl benzilate reveal dissociation constants ranging from 20-70 picomolar in human and rat brain tissues, with binding capacities of 600-900 femtomoles per milligram protein . In rat cerebral cortex preparations, the compound displays a dissociation constant of 0.11 nanomolar with a maximum binding capacity of 1022 femtomoles per milligram protein [2].

The binding kinetics of 3-quinuclidinyl benzilate demonstrate complex multi-step mechanisms that deviate from simple one-step equilibrium models [3]. Kinetic analysis reveals a rapid initial binding phase followed by a slower conformational rearrangement of the receptor-ligand complex. In porcine atrial muscarinic receptors, the interaction requires two sequential steps: a rapid pre-equilibrium with a dissociation constant of 1.8 × 10⁻⁹ M, followed by a ligand-induced conformational change characterized by forward and reverse rate constants of 5.5 × 10⁻³ s⁻¹ and 3.3 × 10⁻⁴ s⁻¹, respectively [4].

Binding Kinetics Parameters

| Parameter | Value | Tissue Preparation | Reference |

|---|---|---|---|

| Dissociation constant (Kd) | 20-70 pM | Human and rat brain | |

| Dissociation constant (Kd) | 0.11 nM | Rat cerebral cortex | [2] |

| Dissociation constant (Kd) | 0.29 nM | Calf cerebral cortex | [5] |

| Association rate constant | 2.2 × 10⁸ M⁻¹ min⁻¹ | Mouse pituitary cells | [6] |

| Dissociation rate constant | 6.8 × 10⁻³ min⁻¹ | Mouse pituitary cells | [6] |

| Hill coefficient | 1.0 | Multiple preparations | [6] [7] |

The stereochemical specificity of 3-quinuclidinyl benzilate binding demonstrates marked enantioselectivity. Evidence indicates that only the L-enantiomer binds with high affinity to muscarinic sites, while the R-enantiomer exhibits significantly reduced binding capacity [8]. This stereoselective recognition pattern extends across multiple receptor subtypes, with the R-quinuclidinyl configuration consistently demonstrating superior affinity for both M1 and M2 muscarinic receptor subpopulations compared to S-configured analogs [9].

Comparative Potency Analysis with Atropine and Scopolamine

3-Quinuclidinyl benzilate demonstrates substantially higher binding affinity compared to atropine and scopolamine across muscarinic receptor subtypes. Comparative binding studies reveal 3-quinuclidinyl benzilate as the most potent muscarinic antagonist among classical anticholinergic compounds. In rat cerebral cortex preparations utilizing [³H]tricyclopinate binding assays, the rank order of potencies was tricyclopinate = quinuclidinyl benzilate > atropine > pirenzepine [2].

Subtype-specific binding analyses demonstrate differential antagonist potencies across muscarinic receptor populations. In calf cerebral cortex membranes, atropine exhibits Ki values of 27 nanomolar for M1 subtypes and 1140 nanomolar for M2 subtypes when competing with [³H]quinuclidinyl benzilate binding [5]. This represents approximately 16-fold selectivity between receptor subtypes, whereas 3-quinuclidinyl benzilate maintains consistently high affinity across both populations.

Comparative Binding Affinities

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | Selectivity Ratio | Reference |

|---|---|---|---|---|

| 3-Quinuclidinyl benzilate | 0.11-0.29 | 0.11-0.29 | ~1:1 | [5] [2] |

| Atropine | 27 | 1140 | ~1:42 | [5] |

| Scopolamine | Similar to atropine | Higher than atropine | M1 preferential | [10] |

| Pirenzepine | 27 | 1140 | ~1:42 | [5] |

The superior potency of 3-quinuclidinyl benzilate extends to functional assays measuring receptor-mediated responses. In competition studies examining muscarinic receptor-mediated cyclic adenosine monophosphate inhibition and phosphatidylinositol turnover, 3-quinuclidinyl benzilate demonstrates Ki values in the picomolar range, representing 10-100 fold higher potency than atropine or scopolamine for equivalent functional endpoints [6].

Equilibrium binding studies utilizing multiple muscarinic antagonists in guinea pig jejunum membrane preparations confirm the exceptional potency of 3-quinuclidinyl benzilate. The binding affinity rank order determined through radioligand displacement was: L-quinuclidinyl benzilate > atropine > 4-diphenylacetoxy-N-methyl-piperidine > AF-DX116 > pirenzepine > pilocarpine > acetylcholine [11]. This consistent pattern across tissue preparations reinforces the unique pharmacological profile of 3-quinuclidinyl benzilate.

Blood-Brain Barrier Permeability Dynamics

3-Quinuclidinyl benzilate readily penetrates the blood-brain barrier, though with moderate efficiency compared to highly lipophilic compounds. Transport studies utilizing iodinated quinuclidinyl benzilate analogs reveal influx extraction ratios of 0.34-0.46 across rat brain capillaries, indicating moderate but significant blood-brain barrier permeability [12]. This extraction efficiency is intermediate between highly diffusible compounds and poorly penetrating hydrophilic substances.

The cerebrovascular transport of 3-quinuclidinyl benzilate involves complex pharmacokinetic processes influenced by plasma protein binding and intravascular distribution. Despite high lipid solubility, the compound exhibits lower than expected permeability due to significant binding to plasma proteins and red blood cells [12]. Observed initial tissue distribution volumes range from 0.09-0.17 milliliters per gram brain tissue, while estimated distribution volumes for unbound ligand reach 1.3-2.3 milliliters per gram brain [13].

Blood-Brain Barrier Transport Parameters

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Influx extraction ratio | 0.34-0.46 | Fractional | [12] |

| BBB influx rate constant (K₁) | 0.23 | ml/min/g | [14] |

| Steady-state accumulation rate | 0.13 | ml/min/g | [14] |

| Initial distribution volume | 0.09-0.17 | ml/g brain | [13] |

| Unbound distribution volume | 1.3-2.3 | ml/g brain | [13] |

Kinetic analysis of brain uptake demonstrates rapid establishment of steady-state conditions. Following intravenous administration, steady-state uptake of radioiodinated quinuclidinyl benzilate in cerebrum is established within 1-5 minutes [14]. However, brain uptake becomes essentially irreversible during the first 360 minutes after administration, reflecting the extremely slow dissociation from high-affinity muscarinic binding sites.

The blood-brain barrier transport characteristics of 3-quinuclidinyl benzilate exhibit regional heterogeneity within brain structures. Autoradiographic studies reveal preferential accumulation in regions with high muscarinic receptor density, including caudate-putamen, cerebral cortex, and hippocampus [15]. The dissociation rate constant at high-affinity binding sites averages 0.0019 min⁻¹, corresponding to receptor occupancy half-lives exceeding 6 hours [14].

Metabolic Pathways and Biotransformation Products

3-Quinuclidinyl benzilate undergoes extensive biotransformation through multiple metabolic pathways, primarily involving hepatic enzyme systems. The principal metabolic route involves hydrolytic cleavage of the ester bond, yielding two major metabolites: benzilic acid and 3-quinuclidinol [16]. These hydrolysis products account for the majority of urinary metabolites following exposure, with greater than 90% excretion occurring within 24 hours [16].

Advanced metabolic profiling utilizing high-resolution mass spectrometry has identified 26 distinct metabolites related to cytochrome P450-mediated biotransformation pathways [17]. The primary phase I metabolic transformations include N-oxidation and hydroxylation reactions, followed by phase II conjugation processes involving O-methylation and O-glucuronidation [17]. N-oxidation represents the principal metabolic pathway in human liver microsomes, demonstrating species-specific metabolic preferences.

Primary Metabolic Pathways

| Metabolite | Formation Mechanism | Enzyme System | Excretion Route | Reference |

|---|---|---|---|---|

| Benzilic acid | Ester hydrolysis | Hepatic esterases | Urine (>90% in 24h) | [16] |

| 3-Quinuclidinol | Ester hydrolysis | Hepatic esterases | Urine (>90% in 24h) | [16] |

| QNB N-oxide | N-oxidation | Cytochrome P450 | Urine | [17] |

| Hydroxylated QNB | Hydroxylation | Cytochrome P450 | Urine | [17] |

| O-methylated conjugates | Phase II methylation | Methyltransferases | Urine | [17] |

| Glucuronide conjugates | Phase II glucuronidation | UGT enzymes | Urine | [17] |

Pharmacokinetic studies in rats demonstrate biphasic elimination patterns with distinct plasma and brain clearance rates. Plasma elimination half-life ranges from 67.9 to 96.6 minutes, while brain elimination proceeds more slowly with a half-life of 506.9 ± 359.5 minutes . This differential clearance reflects the high-affinity binding to brain muscarinic receptors that retards central nervous system elimination.

Environmental and chemical stability studies reveal moderate persistence under various conditions. In moist air at ambient temperature, 3-quinuclidinyl benzilate exhibits a hydrolysis half-life of 3-4 weeks . Accelerated hydrolysis occurs under extreme pH conditions, with complete degradation achieved within 24 hours in 1 M hydrochloric acid at 80°C, or within 12 hours in 0.5 M sodium hydroxide at 60°C . The compound demonstrates significant environmental persistence in soil and water systems, maintaining stability for weeks under natural conditions.

Physical Description

Crystals; [Sax] Odorless and nonirritating; [USAMRICD, p. 141]

White crystalline solid.

Color/Form

Vapors colorless

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Vapor Density

Density

LogP

Odor

Odorless

Decomposition

Extremely stable, these chemicals have a half-life of 3-4 weeks in moist air and even longer on surfaces or in soil.

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

The agent BZ and other anticholinergic glycolates act as competitive inhibitors of the neurotransmitter acetylcholine neurons (1) at postjunctional muscarinic receptors in cardiac and smooth muscle and in exocrine (ducted) glands and (2) at postsynaptic receptors in neurons. As the concentration of BZ at these sites increases, the proportion of receptors available for binding to acetylcholine decreases and the end organ "sees" less acetylcholine. (One way of visualizing this process is to imagine BZ coating the surface of the end organ and preventing acetylcholine from reaching its receptors.) Because BZ has little to no agonist activity with respect to acetylcholine, high concentrations of BZ essentially substitute a "dud" for acetylcholine at these sites and lead to clinical effects reflective of understimulation of end organs.

QNB's pharmacologic activity is similar to other anticholinergic drugs (eg, atropine) but with a much longer duration of action. ... QNB acts by competitively inhibiting muscarinic receptors. Muscarinic receptors primarily are associated with the parasympathetic nervous system, which innervates numerous organ systems, including the eye, heart, respiratory system, skin, gastrointestinal tract, and bladder. Sweat glands, innervated by the sympathetic nervous system, also are modulated by muscarinic receptors.

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Bioavailability via ingestion and by inhalation of one-micron particles approximates 80%, and 40 to 50%, respectively, of a parenterally delivered dose of BZ. Percutaneous absorption of BZ dissolved in propylene glycol yields, after a latent period of up to 24 hours, serum levels approximately 5 to 10% of those achieved with intravenous or intramuscular administration. ... Following absorption, BZ is systemically distributed to most organs and tissues of the body. Its ability to reach synapses and neuromuscular and neuroglandular junctions throughout the body is responsible for its peripheral nervous system (PNS) effects, whereas its ability to cross the blood-brain barrier confers upon it the ability to cause CNS effects. Atropine and hyoscyamine both cross the placenta and can be found in small quantities in breast milk; whether this is also true for BZ is unclear.

Most of the QNB that enters the body is excreted by the kidneys, making urine the choice for detection.

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

BZ is the North Atlantic Treaty Organization (NATO) code for 3-quinuclidinyl benzilate, a glycolate anticholinergic also known as 3-QNB.

By the mid-1960s, after a decade of tests, the US Army concluded that the long-acting anticholinergic 3-quinuclidinyl benzilate (BZ) was the best candidate for weaponization and deployment. BZ subsequently was stockpiled in American military arsenals from the mid-1960s through the late-1980s. The US military was not alone in its attempt to develop an incapacitating agent in the 20th century. Seven years after the conclusion of the Gulf War, the British Foreign Ministry revealed, in February 1998, the existence of an Iraqi chemical warfare agent believed to be a glycolate anticholinergic, similar, if not identical, to BZ. It was dubbed "Agent 15."

The U.S. weaponized BZ, but demilitarization began in 1988 and is complete. Agent 15 is an alleged Iraqi incapacitating agent that is likely to be chemically either identical to BZ or closely related to it. Agent 15 was reportedly stockpiled in large quantities prior to and during the Gulf War.

Military field agent that has been dropped from the NATO inventory ... This is not to say it is not manufactured elsewhere